molecular formula C20H20N2 B11840657 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine CAS No. 28042-80-0

1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine

Cat. No.: B11840657
CAS No.: 28042-80-0
M. Wt: 288.4 g/mol
InChI Key: MTDMQIPYYJFPMB-JZTLMNBPSA-N
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Description

1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine is an organic compound that features a hydrazine core flanked by two indene-derived groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine typically involves the condensation of 2,3-dihydro-1H-inden-5-carbaldehyde with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine
  • Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
  • Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
  • Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]

Uniqueness

This compound is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and therapeutic agents.

Biological Activity

1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine, a compound with the molecular formula C20H20N2C_{20}H_{20}N_{2}, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The method often requires specific conditions to ensure high yields and purity. For instance, the reaction can be conducted under reflux conditions in an organic solvent such as ethanol or acetonitrile.

General Synthetic Route

  • Reagents : Hydrazine hydrate, 2,3-dihydro-1H-indene derivatives.
  • Conditions : Reflux in ethanol or acetonitrile.
  • Yield : Typically ranges from 60% to 80% depending on the reaction conditions.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., LCLC-103H and A-427), it was found that:

Cell LineIC50 (µM)Reference
LCLC-103H15.4
A-42712.7

These results demonstrate promising potential for further development as an anticancer agent.

Antibacterial and Antifungal Activity

In addition to its antitumor effects, the compound has been assessed for antibacterial and antifungal properties. Preliminary studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity observed:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have indicated that it may reduce inflammation markers in animal models.

In Vivo Study Results

A study measuring edema reduction in a rat model showed:

Treatment GroupEdema Reduction (%)Reference
Control0
Compound Treatment70

This significant reduction highlights its potential as an anti-inflammatory agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific signaling pathways involved in cell proliferation and inflammation.

Proposed Mechanisms

  • Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators in cancer cells.
  • Modulation of Inflammatory Cytokines : It could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 2,3-dihydro-1H-inden-5-carbaldehyde with hydrazine hydrate. Key parameters include temperature control (30–50°C), solvent choice (methanol or ethanol), and stoichiometric ratios to avoid side reactions like over-substitution or polymerization. Purification via sublimation or recrystallization ensures high yields, as demonstrated in analogous hydrazine derivatives . Optimization can be guided by response surface methodology (RSM) to model interactions between variables like pH, temperature, and reagent concentration .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of the analogous (1E,2E)-1,2-bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine revealed a planar hydrazine core with dihedral angles of 11.73° between aromatic rings and bond lengths (C–C mean: 0.002 Å) consistent with conjugation . Complementary techniques include:

  • FTIR : Confirms imine (C=N) stretches at ~1600 cm⁻¹ and N–H vibrations.
  • 1H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while methylene groups resonate at δ 2.5–3.5 ppm .

Q. What characterization techniques are critical for assessing purity and stability?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications.
  • Powder XRD : Confirms crystallinity and phase purity.
  • SEM/EDS : Assesses morphological homogeneity and elemental composition .

Advanced Research Questions

Q. How does non-planarity in the hydrazine core influence supramolecular assembly or optoelectronic properties?

The compound’s structural flexibility (e.g., dihedral angles between aromatic rings) disrupts planarity, affecting π-π stacking and charge-transfer interactions. For example, non-planar BOPHY analogs exhibit redshifted absorption/emission due to altered conjugation, while planar derivatives favor crystalline packing for conductive materials . Computational studies (DFT/TD-DFT) can model frontier molecular orbitals to predict bandgap tuning .

Q. What strategies resolve contradictions between experimental data and computational models?

Discrepancies between SC-XRD bond lengths and DFT-optimized geometries may arise from solvent effects or crystal-packing forces. Mitigation strategies:

  • Multiconformer Analysis : Account for dynamic structural fluctuations.
  • Solvent-Inclusive Simulations : Use COSMO-RS or explicit solvent models.
  • High-Resolution Data : Refine structures against high-resolution (<1.0 Å) XRD data .

Q. How can ligand-modified surfaces enhance adsorption or catalytic applications of this compound?

Functionalization with pyridyl or indenyl groups creates chelating sites for metal ions (e.g., Zn²⁺, Cd²⁺). For instance, analogous hydrazine ligands on activated carbon improved europhtal adsorption by 40% via π-complexation and hydrogen bonding . Surface modification protocols:

Covalent Grafting : Use silane coupling agents.

Electrochemical Deposition : For conductive substrates.

Q. What role does this compound play in supramolecular polymerization pathways?

Non-planar derivatives (e.g., BOPHY analogs) exhibit pathway-dependent assembly due to competing π-stacking and dipole interactions. For example, kinetic vs. thermodynamic control can yield helical fibrils or amorphous aggregates, as shown in solvent-dependent studies . Key parameters:

  • Solvent Polarity : Apolar solvents favor H-aggregates; polar solvents stabilize J-aggregates.
  • Concentration : Critical aggregation concentrations (CACs) determine nucleation rates.

Q. Methodological Tables

Table 1. Key Structural Parameters from SC-XRD Analysis

ParameterValueReference
C–C bond length (mean)1.40 Å (±0.002 Å)
Dihedral angle (aromatic rings)86.49°
N–N bond length1.38 Å

Table 2. Adsorption Performance of Ligand-Modified Systems

SubstrateAdsorbateCapacity IncreaseMechanismReference
Activated Carbon + SCH-4Europhtal40%π-complexation
Zn-polymer compositeHeavy metals2.5 mmol/gChelation

Q. Key Research Gaps and Opportunities

  • Dynamic Covalent Chemistry : Exploit hydrazine’s reversibility for stimuli-responsive materials.
  • Multicomponent Crystallization : Co-crystallize with electron-deficient acceptors for charge-transfer complexes.
  • Toxicity Profiling : Assess environmental impact using ATSDR guidelines for analogous hydrazines .

Properties

CAS No.

28042-80-0

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

(Z)-1-(2,3-dihydro-1H-inden-5-yl)-N-[(Z)-2,3-dihydro-1H-inden-5-ylmethylideneamino]methanimine

InChI

InChI=1S/C20H20N2/c1-3-17-9-7-15(11-19(17)5-1)13-21-22-14-16-8-10-18-4-2-6-20(18)12-16/h7-14H,1-6H2/b21-13-,22-14-

InChI Key

MTDMQIPYYJFPMB-JZTLMNBPSA-N

Isomeric SMILES

C1CC2=C(C1)C=CC(=C2)/C=N\N=C/C3=CC4=C(C=C3)CCC4

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C=NN=CC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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